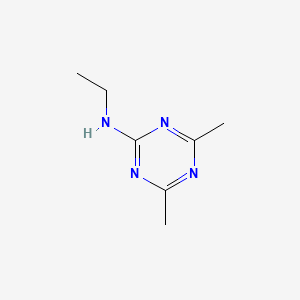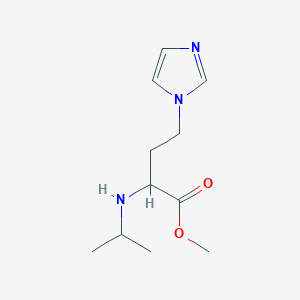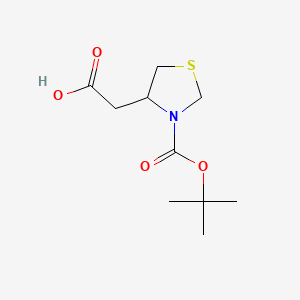
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. Triazines are known for their high nitrogen content and stability, making them valuable in various applications, including high-energy materials and UV absorbers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with ethylamine and dimethylamine under controlled conditions. The reaction is carried out in a solvent such as acetone or dioxane, with the addition of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic effects. In materials science, its high nitrogen content and stability contribute to its effectiveness as a high-energy material or UV absorber .
Comparación Con Compuestos Similares
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high energy properties and stability.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another high-energy material with unique structural properties.
2-methyl-4-methylamino-6-methoxy-1,3,5-triazine: Used as a UV absorber and in antimicrobial applications.
Uniqueness
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of ethyl and dimethyl groups enhances its solubility and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
30377-23-2 |
|---|---|
Fórmula molecular |
C7H12N4 |
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-4-8-7-10-5(2)9-6(3)11-7/h4H2,1-3H3,(H,8,9,10,11) |
Clave InChI |
BKAURVRIEPTIAG-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
